(2S)-2-Isopropylmalate

Description

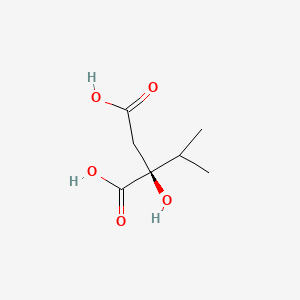

Structure

2D Structure

3D Structure

Properties

CAS No. |

49601-06-1 |

|---|---|

Molecular Formula |

C7H12O5 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

(2S)-2-hydroxy-2-propan-2-ylbutanedioic acid |

InChI |

InChI=1S/C7H12O5/c1-4(2)7(12,6(10)11)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t7-/m0/s1 |

InChI Key |

BITYXLXUCSKTJS-ZETCQYMHSA-N |

SMILES |

CC(C)C(CC(=O)O)(C(=O)O)O |

Isomeric SMILES |

CC(C)[C@@](CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CC(C)C(CC(=O)O)(C(=O)O)O |

melting_point |

144-146°C |

Other CAS No. |

49601-06-1 3237-44-3 |

physical_description |

Solid |

Origin of Product |

United States |

The Isopropylmalate Pathway for L Leucine Biosynthesis

Key Enzymatic Transformations Involving (2S)-2-Isopropylmalate

The formation and subsequent conversion of this compound are central to the progression of the L-leucine biosynthetic pathway. These transformations are catalyzed by a specific set of enzymes that ensure the efficient production of L-leucine.

Initial Condensation by this compound Synthase (EC 2.3.3.13)

The first committed step in L-leucine biosynthesis is the synthesis of this compound. This reaction is an aldol-type condensation between acetyl-coenzyme A (acetyl-CoA) and 3-methyl-2-oxobutanoate (B1236294) (also known as α-ketoisovalerate). nih.govwikipedia.org The enzyme responsible for this transformation is this compound synthase, also commonly referred to as α-isopropylmalate synthase. wikipedia.orgqmul.ac.uk

The reaction can be summarized as follows: acetyl-CoA + 3-methyl-2-oxobutanoate + H₂O ⇌ this compound + CoA wikipedia.org

This enzyme belongs to the transferase family and specifically acts as an acyltransferase. wikipedia.org In various organisms, multiple isoforms of this enzyme can exist. For instance, in Arabidopsis thaliana, two genes, IPMS1 and IPMS2, encode for isopropylmalate synthase enzymes. nih.gov While they share similar biochemical properties such as a pH optimum around 8.5 and the requirement for Mg²⁺ as a cofactor, they exhibit differences in their kinetic parameters for acetyl-CoA and their quaternary structures. nih.gov The enzyme from Mycobacterium tuberculosis requires both a divalent metal ion (with Mg²⁺ and Mn²⁺ being most effective) and a monovalent cation like K⁺ for optimal activity. wikipedia.org

Table 1: Properties of this compound Synthase from Different Sources

| Feature | Arabidopsis thaliana IPMS1 | Arabidopsis thaliana IPMS2 | Mycobacterium tuberculosis |

|---|---|---|---|

| EC Number | 2.3.3.13 | 2.3.3.13 | 2.3.3.13 |

| Substrates | acetyl-CoA, 2-oxoisovalerate | acetyl-CoA, 2-oxoisovalerate | acetyl-CoA, 3-methyl-2-oxobutanoate |

| Product | This compound | This compound | This compound |

| Cofactors | Mg²⁺ | Mg²⁺ | Mg²⁺ or Mn²⁺, K⁺ |

| pH Optimum | ~8.5 | ~8.5 | 8.5 |

| Quaternary Structure | Dimer | Tetramer | Dimer of trimers |

| Feedback Inhibitor | L-leucine | L-leucine | L-leucine |

Isomerization by Isopropylmalate Isomerase (EC 4.2.1.33)

Following its synthesis, this compound is isomerized to (2R,3S)-3-isopropylmalate. uniprot.org This stereospecific isomerization is catalyzed by isopropylmalate isomerase (also known as 3-isopropylmalate dehydratase). embl.degenome.jp The reaction proceeds through the formation of an intermediate, 2-isopropylmaleate. uniprot.org This enzyme is a member of the aconitase family and contains an iron-sulfur cluster. embl.degenome.jp

In prokaryotes, isopropylmalate isomerase is typically a heterodimer composed of a large (LeuC) and a small (LeuD) subunit. embl.de In contrast, the fungal enzyme is a monomeric protein. embl.de The enzyme from Methanocaldococcus jannaschii has an optimal pH of 7.5 and an optimal temperature of 70°C. uniprot.orguniprot.org

Subsequent Oxidative Decarboxylation by Isopropylmalate Dehydrogenase (EC 1.1.1.85)

This enzyme is a member of the isocitrate/isopropylmalate dehydrogenase family. wikipedia.org In Arabidopsis thaliana, there are three isoforms (AtIPMDH1, AtIPMDH2, and AtIPMDH3) that exhibit functional specialization. nih.gov While AtIPMDH2 and AtIPMDH3 are primarily involved in leucine (B10760876) biosynthesis, AtIPMDH1 also participates in the methionine chain-elongation pathway for glucosinolate biosynthesis. nih.govuniprot.org

Regulatory Mechanisms Governing Pathway Flux

The biosynthesis of L-leucine is tightly regulated to ensure cellular homeostasis and prevent the wasteful expenditure of resources. This regulation occurs at both the enzyme and gene expression levels.

Allosteric Control and Feedback Inhibition by L-Leucine

A primary mechanism for controlling the flow of metabolites through the leucine biosynthesis pathway is allosteric feedback inhibition. The end product of the pathway, L-leucine, acts as an allosteric inhibitor of the first committed enzyme, this compound synthase. nih.govoup.comnih.gov This means that when L-leucine is abundant, it binds to a regulatory site on the enzyme, distinct from the active site, causing a conformational change that reduces the enzyme's catalytic activity. nih.govacs.org

In the case of the Mycobacterium tuberculosis enzyme, L-leucine binding occurs at a regulatory domain located over 50 Å from the active site. nih.govacs.org This binding induces a discrete inhibitory signal transmitted to the active site. nih.gov Interestingly, the inhibition of the M. tuberculosis enzyme by L-leucine is of a slow-onset nature. wikipedia.orgnih.gov The C-terminal regulatory domain of plant isopropylmalate synthases is also responsible for this feedback regulation by L-leucine. oup.com

Transcriptional and Post-Transcriptional Regulation of Pathway Enzymes

In addition to allosteric control, the expression of the genes encoding the enzymes of the leucine biosynthesis pathway is also regulated. In fungi like Saccharomyces cerevisiae, the transcription of the genes for isopropylmalate isomerase (LEU1) and isopropylmalate dehydrogenase (LEU2) is controlled by the transcriptional activator Leu3p. asm.org The activity of Leu3p is, in turn, modulated by the intracellular concentration of α-isopropylmalate. asm.orgplos.org When α-isopropylmalate levels are high, indicating a need for leucine synthesis, it binds to Leu3p, which then activates the transcription of the downstream genes. asm.org

In some organisms, there is evidence of more complex regulatory networks. For example, in Aspergillus fumigatus, the LeuB transcription factor, a homolog of Leu3p, is involved in regulating not only branched-chain amino acid biosynthesis but also nitrogen metabolism and iron acquisition. plos.org In contrast to higher fungi, the regulation of leucine biosynthesis in the basal fungus Mortierella alpina appears to rely more heavily on metabolic regulation, such as feedback inhibition, rather than transcriptional control. mdpi.com In Yarrowia lipolytica, the transcriptional downregulation of leucine biosynthesis genes has been linked to high lipid accumulation. asm.org

Comparative Pathway Analysis Across Organisms

The biosynthesis of L-leucine via the isopropylmalate pathway is a fundamental metabolic process found in bacteria, archaea, fungi, and plants, but is notably absent in animals. ebi.ac.uknih.gov This makes the enzymes within the pathway potential targets for the development of herbicides and antimicrobial agents. ebi.ac.ukresearchgate.net The pathway begins with the conversion of α-ketoisovalerate, the precursor of valine, into this compound, and proceeds through a series of dedicated enzymatic steps. augustana.edunih.gov

Pathway Characteristics in Fungi, Bacteria, and Plants

While the core biochemical reactions of the isopropylmalate pathway are conserved, significant differences exist in the genetics, enzyme structure, and regulation across biological kingdoms. portlandpress.com

In Fungi: The leucine biosynthesis pathway is well-studied in fungi like Saccharomyces cerevisiae and Aspergillus nidulans. asm.orgasm.org A key characteristic in S. cerevisiae is the subcellular compartmentalization of the pathway; the initial enzymes are located in the mitochondria, while the final two enzymes, isopropylmalate isomerase and β-isopropylmalate dehydrogenase, are found in the cytosol. asm.org Fungi often possess multiple genes for a single enzymatic step, a result of gene duplication. portlandpress.com For instance, S. cerevisiae has two genes for α-isopropylmalate synthase (LEU4 and LEU9), which have diverged in function, particularly in their sensitivity to feedback inhibition by leucine. portlandpress.comasm.org Regulation is complex, involving the transcription factor Leu3p (or its homolog LeuB in Aspergillus), which acts as a repressor in the absence of the intermediate α-isopropylmalate and becomes a potent activator in its presence. asm.orgasm.orgnih.gov Isopropylmalate isomerase in fungi is typically a monomeric enzyme. frontiersin.org

In Bacteria: The leucine biosynthesis pathway in bacteria, such as Escherichia coli and Corynebacterium glutamicum, is also highly regulated. ebi.ac.ukaugustana.edu The genes for the pathway (leuA, leuB, leuC, leuD) are often organized in an operon, allowing for coordinated expression. ebi.ac.ukaugustana.edu Unlike the fungal counterpart, the bacterial isopropylmalate isomerase is a heterodimeric enzyme, composed of large (LeuC) and small (LeuD) subunits. frontiersin.orgaugustana.edu Feedback inhibition by the end product, L-leucine, is a primary mode of regulating the activity of the first enzyme, α-isopropylmalate synthase. ebi.ac.uk

In Plants: Plants like Arabidopsis thaliana utilize the isopropylmalate pathway for primary metabolism (leucine synthesis) and have also co-opted its enzymes for specialized metabolism, specifically the synthesis of glucosinolates. nih.govnih.gov This has led to the evolution of multiple enzyme isoforms with distinct functions. For example, Arabidopsis has three isopropylmalate dehydrogenase (IPMDH) isoforms; AtIPMDH2 and AtIPMDH3 are primarily involved in leucine biosynthesis, while AtIPMDH1 functions in the methionine chain-elongation pathway for glucosinolate production. nih.govnih.gov Similar to bacteria, the isopropylmalate isomerase in plants is a heterodimer, composed of one large subunit and one of three different small subunits that define its function. frontiersin.orgnih.gov The large subunit is dual-function, participating in both leucine and glucosinolate biosynthesis. frontiersin.orgnih.gov

Table 1: Comparative Characteristics of the Isopropylmalate Pathway

| Feature | Fungi (e.g., S. cerevisiae) | Bacteria (e.g., E. coli) | Plants (e.g., A. thaliana) |

|---|---|---|---|

| Key Enzymes | α-isopropylmalate synthase (Leu4/Leu9), Isopropylmalate isomerase (Leu1), β-isopropylmalate dehydrogenase (Leu2) asm.org | α-isopropylmalate synthase (LeuA), Isopropylmalate isomerase (LeuC/LeuD), β-isopropylmalate dehydrogenase (LeuB) augustana.edu | Isopropylmalate synthase (IPMS), Isopropylmalate isomerase (IPMI), Isopropylmalate dehydrogenase (IPMDH) nih.gov |

| Gene Organization | Genes are typically separate, not in operons asm.org | Often organized in a leu operon (leuABCD) augustana.edu | Genes are separate nih.gov |

| Enzyme Localization | Split between mitochondria and cytosol asm.org | Cytosolic | Plastidic nih.gov |

| Isopropylmalate Isomerase Structure | Monomeric frontiersin.org | Heterodimeric (Large and Small Subunits) frontiersin.org | Heterodimeric (Large and Small Subunits) frontiersin.org |

| Regulation | Transcriptional control by Leu3p/LeuB, activated by α-isopropylmalate; feedback inhibition of synthase by leucine asm.orgasm.org | Feedback inhibition of synthase by leucine; operon-based transcriptional regulation ebi.ac.uk | Feedback inhibition of synthase by leucine; gene duplication and neofunctionalization for specialized metabolism nih.govroyalsocietypublishing.org |

Evolutionary Insights and Conservation of the Isopropylmalate Pathway

The isopropylmalate pathway is ancient, with evidence suggesting that the genes for leucine, arginine, and lysine (B10760008) biosynthesis may have evolved from a single, interconnected ancestral pathway through gene duplication and divergence. nih.gov The enzymes involved show structural similarities to those in other metabolic pathways, such as the citric acid cycle. researchgate.netresearchgate.net

The conservation of the pathway across diverse life forms highlights its fundamental importance. However, its evolutionary history is not linear. Phylogenetic analysis of α-isopropylmalate synthase (α-IPMS), the first dedicated enzyme of the pathway, reveals a complex evolutionary story. plos.org For instance, the α-IPMS gene in early-diverging fungi (Zygomycetes and Chytrids) is more closely related to homologs in plants and cyanobacteria than to those in more recently evolved fungi (Ascomycetes and Basidiomycetes). nih.govplos.org This suggests that the gene for this key enzyme may have arisen multiple times during fungal evolution, possibly through horizontal gene transfer events. nih.govplos.org

In plants, the evolution of the isopropylmalate pathway is a clear example of neofunctionalization following gene duplication. oup.com The pathway for synthesizing methionine-derived glucosinolates evolved from the ancestral leucine biosynthesis pathway. nih.govoup.com Enzymes like isopropylmalate synthase (IPMS) and isopropylmalate dehydrogenase (IPMDH) were duplicated, and subsequent mutations led to changes in substrate specificity. nih.govoup.com Research on Arabidopsis has shown that a single amino acid substitution can dramatically alter the function of an IPMDH enzyme, switching its primary role from leucine synthesis to glucosinolate synthesis. nih.govnih.gov This demonstrates how subtle changes at the molecular level can drive the evolution of novel metabolic networks from primary metabolism. oup.com

Enzymology of 2s 2 Isopropylmalate Metabolism

Characterization of (2S)-2-Isopropylmalate Synthase

This compound synthase (IPMS), also known as α-isopropylmalate synthase (EC 2.3.3.13), catalyzes the first committed step in L-leucine biosynthesis. nih.govoup.comtandfonline.com This enzyme facilitates the aldol-type condensation of acetyl-CoA and 3-methyl-2-oxobutanoate (B1236294) (also known as α-ketoisovalerate) to produce this compound and coenzyme A (CoA). nih.govwikipedia.orgoup.com

Catalytic Mechanism and Substrate Specificity

The catalytic reaction of IPMS is a Claisen-type condensation followed by the hydrolysis of an α-isopropylmalyl-CoA intermediate. nih.govnih.gov The enzyme demonstrates high specificity for its substrates. Studies on the Mycobacterium tuberculosis IPMS (MtIPMS) reveal that it has a narrow specificity for the α-keto acid substrate, primarily utilizing 3-methyl-2-oxobutanoate, and an absolute specificity for acetyl-CoA as the acyl-CoA donor. nih.gov While it can use alternate α-ketoacids like pyruvate (B1213749), it does so with reduced efficiency. nih.govresearchgate.net The reaction proceeds through a nonrapid equilibrium random Bi Bi kinetic mechanism, where a ternary complex is formed with the two substrates. nih.gov

Cofactor Requirements and Metal Ion Activation

IPMS activity is dependent on the presence of both monovalent and divalent cations. wikipedia.org For many IPMS enzymes, including the one from M. tuberculosis, potassium (K+) is the most effective monovalent cation activator. nih.govwikipedia.org Divalent metal ions are also crucial, with magnesium (Mg2+) and manganese (Mn2+) generally providing the highest activity. wikipedia.orgoup.comumich.edu These metal ions are believed to play a role in substrate binding and catalysis. researchgate.netresearchgate.net For instance, in MtIPMS, a divalent metal ion is thought to activate the 3-methyl-2-oxobutanoate substrate. researchgate.net Interestingly, while zinc (Zn2+) was initially thought to be a key metal ion based on some structural data, it has been shown to be an inhibitor of MtIPMS activity. wikipedia.org

Structural and Functional Analysis of Regulatory Domains

IPMS is typically a homodimeric enzyme, with each monomer comprising a catalytic domain and a C-terminal regulatory domain. researchgate.netresearchgate.net The catalytic domain often features a (β/α)8 barrel structure, also known as a TIM barrel. tandfonline.comresearchgate.net The C-terminal domain is responsible for the allosteric feedback inhibition by L-leucine, the end-product of the pathway. oup.comnih.govbiorxiv.org The binding of L-leucine to this regulatory domain, located over 50 Å from the active site, induces a conformational change that is transmitted to the catalytic domain, thereby inhibiting enzyme activity. nih.gov This feedback regulation is a crucial mechanism for maintaining L-leucine homeostasis within the cell. oup.combiorxiv.org Removal of this regulatory domain abolishes leucine (B10760876) feedback inhibition but, in many cases, also severely impairs or eliminates catalytic activity, highlighting its importance not just for regulation but also for ensuring a catalytically competent conformation. researchgate.netresearchgate.netrcsb.org

Diversity of Isoforms and Subcellular Compartmentalization

Different organisms and even different cellular compartments within the same organism can possess distinct isoforms of IPMS. In the yeast Saccharomyces cerevisiae, two genes, LEU4 and LEU9, encode for α-isopropylmalate synthase isozymes. nih.govnih.gov These isoforms exhibit different sensitivities to leucine inhibition, with the Leu4 homodimer being sensitive and the Leu9 homodimer being resistant. nih.gov This allows for nuanced control over leucine biosynthesis. nih.gov Furthermore, yeast can produce different isoforms from the LEU4 gene through alternative transcription start sites, resulting in a longer isoform targeted to the mitochondrial matrix and a shorter one that remains in the cytoplasm. iitp.ruresearchgate.netbiorxiv.org In plants like Arabidopsis thaliana, there are also multiple IPMS genes (e.g., IPMS1, IPMS2, IPMS3), with the encoded enzymes localized to chloroplasts. oup.comnih.govnih.gov These isoforms can have different kinetic properties and quaternary structures, suggesting specialized roles in plant metabolism. oup.com

Biochemical Properties of Isopropylmalate Isomerase

Isopropylmalate isomerase (IPMI; EC 4.2.1.33) catalyzes the second step in the leucine biosynthetic pathway: the stereospecific conversion of this compound to (2R,3S)-3-isopropylmalate. nih.govproteopedia.org This reaction proceeds via a dehydration-rehydration mechanism, involving 2-isopropylmaleate as an intermediate. uniprot.org

Enzymatic Activity and Regulation of Isopropylmalate Dehydrogenase

The third step in the pathway is catalyzed by 3-isopropylmalate dehydrogenase (IPMDH; EC 1.1.1.85). This enzyme performs the NAD+-dependent oxidative decarboxylation of (2R,3S)-3-isopropylmalate to 4-methyl-2-oxovalerate, releasing CO2 and producing NADH. wikipedia.orgnih.govuniprot.org IPMDH belongs to a large family of decarboxylating dehydrogenases. wikipedia.orgebi.ac.uk

The reaction mechanism involves the oxidation of the substrate's hydroxyl group, followed by decarboxylation of the resulting intermediate. nih.gov The enzyme requires a divalent metal ion, such as Mg2+ or Mn2+, for activity. nih.govuniprot.org IPMDH from various organisms, including E. coli and Arabidopsis, shows optimal activity at a pH of around 7.5–7.6. uniprot.orguniprot.org Kinetic studies reveal that the enzyme has a broad substrate specificity for various 3-alkylmalates but does not act on isocitrate. nih.gov In plants like Arabidopsis, different IPMDH isoforms (AtIPMDH1, AtIPMDH2, AtIPMDH3) exist, which are primarily located in the chloroplasts and have distinct kinetic properties and metabolic roles, with some being involved in both primary (leucine) and specialized (glucosinolate) metabolism. nih.govnih.govuniprot.orguniprot.org The activity of some plant IPMDHs can be regulated by thiol-based redox modifications, suggesting a link between metabolic pathways and the cellular redox state. nih.govuniprot.org

Interactive Data Table: Properties of Leucine Biosynthesis Enzymes Select an enzyme from the dropdown menu to view its properties.

This compound Synthase (IPMS) from Arabidopsis thaliana

| Property | IPMS1 | IPMS2 | Reference |

| Km (acetyl-CoA) | 45 µM | 16 µM | oup.com |

| Km (2-oxoisovalerate) | ~300 µM | 279 µM | oup.comuniprot.org |

| Cofactor | Mg2+ | Mg2+, Mn2+ | oup.comuniprot.org |

| pH Optimum | ~8.5 | 8.5 | oup.comuniprot.org |

| Regulation | Feedback inhibition by Leucine | Feedback inhibition by Leucine | oup.comuniprot.org |

| Quaternary Structure | Dimer | Tetramer | oup.com |

| Subcellular Location | Chloroplast | Chloroplast | oup.com |

3-Isopropylmalate Dehydrogenase (IPMDH) from Arabidopsis thaliana

| Property | AtIPMDH1 | AtIPMDH2 | AtIPMDH3 | Reference |

| Km (3-isopropylmalate) | 25.2 µM | - | 9.2 µM | uniprot.orguniprot.org |

| Km (NAD+) | 187.1 µM | - | - | uniprot.org |

| kcat (3-isopropylmalate) | 37 min-1 | - | 543 min-1 | uniprot.orguniprot.org |

| Cofactor | Mg2+, Mn2+ | Mg2+ | Mg2+, Mn2+ | nih.govuniprot.orguniprot.org |

| pH Optimum | 7.6 | - | - | uniprot.org |

| Regulation | Thiol-based redox modification | - | Thiol-based redox modification | uniprot.orguniprot.org |

| Subcellular Location | Chloroplast | Chloroplast | Chloroplast | nih.govnih.gov |

Genetic and Molecular Biology of 2s 2 Isopropylmalate Biosynthesis

Identification and Characterization of Genes Encoding Pathway Enzymes

The genes responsible for the biosynthesis of (2S)-2-isopropylmalate and its subsequent conversion to leucine (B10760876) have been identified in a multitude of organisms. The central gene is that which encodes 2-isopropylmalate synthase (IPMS, EC 2.3.3.13), commonly designated as leuA in bacteria and many fungi. researchgate.netplos.orguni-goettingen.de Following the formation of this compound, two other key enzymes act in sequence: isopropylmalate isomerase (IPMI), which converts this compound to (2R,3S)-3-isopropylmalate, and isopropylmalate dehydrogenase (IPMDH), which catalyzes the oxidative decarboxylation of 3-isopropylmalate to α-ketoisocaproate. augustana.edunih.gov In many bacteria, IPMI is a heterodimeric enzyme encoded by the leuC (large subunit) and leuD (small subunit) genes, while IPMDH is encoded by the leuB gene. augustana.edunih.govresearchgate.net

In eukaryotes, the genetic landscape can be more complex, often featuring multiple gene copies or isoenzymes. For instance, the model plant Arabidopsis thaliana possesses two functional IPMS genes, IPMS1 and IPMS2, which encode distinct isopropylmalate synthase enzymes. oup.comnih.gov Similarly, the yeast Saccharomyces cerevisiae has two isoenzymes encoded by the LEU4 and LEU9 genes. asm.org The allotetraploid plant Brassica juncea contains at least four homologs of IPMS1. oup.com The thermophilic bacterium Thermus thermophilus also has two IPMS homologous genes, TTC0847 and TTC0849. nih.gov

Biochemical characterization of these enzymes has revealed conserved features and specific differences. The Arabidopsis IPMS1 and IPMS2 enzymes, for example, share similar broad pH optima around 8.5 and a requirement for Mg²⁺ as a cofactor. oup.comnih.gov Both are subject to feedback inhibition by the pathway's end-product, L-leucine. oup.comnih.gov However, they differ in their affinity for the substrate acetyl-CoA and their quaternary structure. nih.gov Research has also highlighted the evolutionary relationship between IPMS and methylthioalkylmalate synthase (MAM), an enzyme involved in the biosynthesis of glucosinolates in plants, suggesting evolution through gene duplication and functional divergence. nih.govnih.govnih.gov

| Gene Name(s) | Encoded Enzyme | Organism Example(s) | Reference(s) |

| leuA, IPMS1, IPMS2, LEU4, LEU9 | 2-Isopropylmalate Synthase (IPMS) | E. coli, Arabidopsis thaliana, Saccharomyces cerevisiae | uni-goettingen.denih.govasm.org |

| leuC, leuD | Isopropylmalate Isomerase (IPMI) | E. coli, Bacillus subtilis | augustana.edunih.govresearchgate.net |

| leuB | Isopropylmalate Dehydrogenase (IPMDH) | E. coli, Corynebacterium glutamicum | nih.govnih.govresearchgate.net |

Analysis of Gene Expression Patterns and Regulatory Elements

The biosynthesis of this compound is tightly regulated at both the enzymatic and genetic levels to maintain leucine homeostasis. The most common form of regulation is allosteric feedback inhibition of IPMS by L-leucine. nih.govnih.govtandfonline.com This allows for a rapid response to changes in cellular leucine concentrations.

In addition to feedback inhibition, the expression of the genes involved is transcriptionally controlled. In many bacteria, the leucine biosynthesis genes are organized into an operon structure, allowing for coordinated expression. uni-goettingen.denih.gov In Bacillus subtilis, for instance, the ilv-leu operon is repressed in the presence of high levels of branched-chain amino acids, including leucine. uni-goettingen.denih.gov This regulation involves complex mechanisms, including a T-box riboswitch that responds to the levels of uncharged tRNALeu, and global regulators such as CodY and TnrA. uni-goettingen.de In Corynebacterium glutamicum, the leuA gene is thought to be controlled by a transcriptional attenuation mechanism involving a specific leader sequence known as the LEU element. nih.gov

In fungi, regulation is mediated by dedicated transcription factors. The Zn₂Cys₆-type transcription factor Leu3p in Saccharomyces cerevisiae and its homolog LeuB in fungi like Aspergillus nidulans and Aspergillus fumigatus are key activators of leucine biosynthetic genes. asm.orgresearchgate.netplos.org Intriguingly, the activity of Leu3p is modulated by α-isopropylmalate, an intermediate of the pathway. asm.orgresearchgate.net In the presence of α-isopropylmalate, Leu3p acts as a transcriptional activator for genes like LEU1 and LEU2. asm.org In contrast, the expression of these genes is decreased in response to exogenous leucine, which represses the activation function of LeuB. researchgate.net

In plants like Arabidopsis, microarray and RT-PCR data show that both IPMS1 and IPMS2 are expressed across all major organs and developmental stages, suggesting a ubiquitous role in providing leucine for general metabolism. nih.govoup.com

| Regulatory Mechanism | Key Molecule(s)/Factor(s) | Organism Example(s) | Reference(s) |

| Feedback Inhibition | L-Leucine | Arabidopsis thaliana, Corynebacterium glutamicum, Thermus thermophilus | nih.govnih.govtandfonline.com |

| Transcriptional Repression | L-Leucine, CodY, TnrA | Bacillus subtilis | uni-goettingen.denih.gov |

| Transcriptional Activation | Leu3p/LeuB, α-isopropylmalate | Saccharomyces cerevisiae, Aspergillus spp. | asm.orgplos.orgresearchgate.net |

| Attenuation | LEU element | Corynebacterium glutamicum | nih.gov |

Functional Genomics Approaches to Dissect Pathway Regulation

Gene targeting techniques have been instrumental in uncovering the in vivo function of genes in the this compound pathway. In Arabidopsis, knockout insertion mutants of IPMS1 and IPMS2 demonstrated the functional redundancy of these genes; single mutants did not show a significant change in leucine content, indicating that each gene can compensate for the absence of the other. oup.comnih.gov

In the fungus Aspergillus nidulans, deletion of the leuD gene, which encodes a subunit of the isopropylmalate isomerase, results in a partial leucine auxotrophy, confirming its essential role in the pathway. researchgate.net Furthermore, deletion of the regulatory gene leuB leads to decreased expression of other leucine biosynthesis genes, solidifying its role as a key transcriptional activator. researchgate.net Studies in Sinorhizobium meliloti showed that leuA mutants are not only leucine auxotrophs but are also unable to form symbiotic root nodules on alfalfa, highlighting a link between primary metabolism and symbiosis. researchgate.net

Site-directed mutagenesis has been used to probe the structure-function relationships of the enzymes. Research on Corynebacterium glutamicum identified specific amino acid mutations in the IPMS enzyme (leuA) that conferred resistance to leucine feedback inhibition. tandfonline.com Strains engineered to express these mutant enzymes were capable of overproducing L-leucine, demonstrating the critical role of the allosteric regulatory site in controlling metabolic flux. tandfonline.com Similarly, targeted removal of the C-terminal regulatory domain of the IPMS enzyme in plants was shown to completely abolish leucine feedback inhibition while retaining the enzyme's catalytic activity. oup.combiorxiv.org

Heterologous expression, typically using Escherichia coli as a host system, is a standard method for producing and characterizing enzymes from the this compound pathway. The cDNAs for ArabidopsisIPMS1 and IPMS2, as well as IPMS1 homologs from Brassica juncea, were expressed in E. coli to purify the proteins and study their kinetic and biochemical properties in vitro. nih.govnih.govbiorxiv.org This approach was also used to compare the wild-type IPMS from Corynebacterium glutamicum with a feedback-resistant variant, confirming that the mutations directly altered the enzyme's regulatory properties. tandfonline.com

Functional complementation assays are powerful tools for confirming gene function. In these experiments, a gene of interest is introduced into a mutant organism that is deficient in the corresponding pathway, with the goal of restoring the wild-type phenotype. For example, the function of the leuA gene from the zygomycete fungus Phycomyces blakesleeanus was confirmed by its ability to complement a leucine auxotrophic mutant of the ascomycete fungus Schizosaccharomyces pombe. plos.org Overexpression studies also provide functional insights. The heterologous expression of a Brassica IPMS gene in Arabidopsis led to perturbations in both amino acid and secondary metabolite (glucosinolate) metabolism, revealing the intricate cross-talk between these pathways. nih.gov

| Approach | Study Focus | Organism(s) Studied | Key Finding | Reference(s) |

| Gene Deletion | Functional redundancy of IPMS genes | Arabidopsis thaliana | Single IPMS1 or IPMS2 knockouts are viable and have normal leucine levels. | oup.comnih.gov |

| Mutagenesis | Feedback inhibition of IPMS | Corynebacterium glutamicum | Specific mutations in LeuA abolish feedback inhibition, leading to leucine overproduction. | tandfonline.com |

| Heterologous Expression | Biochemical characterization of IPMS | Arabidopsis thaliana, E. coli | Allowed for detailed kinetic analysis and comparison of IPMS isoenzymes. | nih.govoup.comnih.gov |

| Functional Complementation | Confirmation of leuA gene function | Phycomyces blakesleeanus, Schizosaccharomyces pombe | P. blakesleeanus leuA restored leucine prototrophy in a S. pombe mutant. | plos.org |

Advanced Analytical Methodologies in 2s 2 Isopropylmalate Research

Spectrophotometric and Spectroscopic Assays for Enzyme Activity Quantification

The quantification of enzyme activity related to (2S)-2-isopropylmalate is frequently achieved through spectrophotometric and spectroscopic assays. These methods offer sensitive and often continuous means of monitoring the enzymatic reactions involved in its formation and conversion.

A widely used method for determining the activity of 2-isopropylmalate synthase (IPMS), the enzyme that catalyzes the formation of this compound from α-ketoisovalerate and acetyl-CoA, is a continuous spectrophotometric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). oup.comtandfonline.com This assay measures the formation of coenzyme A (CoA), a product of the IPMS reaction, by detecting its reaction with DTNB, which produces a yellow-colored product that absorbs light at 412 nm. tandfonline.com This allows for the real-time monitoring of enzyme kinetics. Endpoint assays using DTNB are also employed to determine the in vitro activity of recombinant IPMS proteins. oup.combiorxiv.org

Another spectrophotometric approach involves a coupled enzyme assay. For instance, the activity of isopropylmalate isomerase, which converts this compound to 3-isopropylmalate, can be measured by coupling it with 3-isopropylmalate dehydrogenase. researchgate.net The dehydrogenase oxidizes 3-isopropylmalate and concurrently reduces NAD+ to NADH, and the increase in absorbance due to NADH formation can be monitored. researchgate.net Furthermore, the activity of isopropylmalate isomerase can be directly measured by observing the increase in absorbance at 235 nm, which corresponds to the formation of an intermediate, 2-isopropylmaleate. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has also been utilized in the study of this compound. For example, 27Al NMR spectrometry has been used to investigate the interaction and binding of 2-isopropylmalic acid with aluminum (III) ions, providing insights into its potential role in aluminum detoxification in organisms like Saccharomyces cerevisiae. researchgate.net

Chromatographic Techniques for the Separation and Detection of this compound and Related Metabolites

Chromatographic techniques are indispensable for the separation and sensitive detection of this compound and other metabolites within the leucine (B10760876) biosynthesis pathway. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most prominent methods.

Reverse-phase ultra-performance liquid chromatography (RP-UPLC) with UV detection has been developed for the simultaneous analysis of this compound, 3-isopropylmalate, and other related organic acids. researchgate.nettandfonline.com This method, often utilizing a C18 column, provides rapid and sensitive separation. researchgate.nettandfonline.com For instance, a validated RP-UPLC-UV method demonstrated high sensitivity with a limit of detection (LOD) for 2-isopropylmalate at 4.5 x 10⁻³ mg/mL. researchgate.nettandfonline.com HPLC can also be coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity in identifying and quantifying isomers of isopropylmalic acid in complex matrices like wine. uniurb.it Radio-HPLC, which uses a radiodetector to trace radioactively labeled substrates like [14C]acetyl-CoA, has been instrumental in confirming the enzymatic production of this compound. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for analyzing this compound, often after a derivatization step to increase the volatility of the organic acids. frontiersin.orgmetbio.net This method provides detailed structural information and allows for the identification and quantification of various metabolites. frontiersin.org Chiral GC analysis has been employed to separate enantiomers of related compounds in the pathway, which is crucial for understanding the stereospecificity of the enzymes involved. nih.gov

Table 1: Comparison of Chromatographic Methods for this compound Analysis

| Technique | Principle | Detection Method | Key Advantages | Application Example |

| RP-UPLC-UV | Separation based on polarity differences using a reverse-phase column. | UV Absorbance | High sensitivity, rapid analysis time. tandfonline.com | Simultaneous analysis of this compound and other organic acids in E. coli culture fluid. researchgate.net |

| LC-MS | Separation by HPLC followed by mass analysis for identification and quantification. | Mass Spectrometry | High specificity and sensitivity, capable of isomer differentiation. uniurb.it | Identification and quantification of 2-isopropylmalate and 3-isopropylmalate in wine. uniurb.it |

| Radio-HPLC | HPLC separation with detection of radioactively labeled compounds. | Radiodetector | Confirms enzymatic production and traces metabolic fate. nih.gov | Analysis of [¹⁴C]-(2S)-2-isopropylmalate produced from [¹⁴C]acetyl-CoA. nih.gov |

| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass analysis. | Mass Spectrometry | Provides detailed structural information and quantification. frontiersin.org | Analysis of stable isotope labeling in amino acid biosynthesis pathways. frontiersin.org |

Application of Metabolomics for Pathway Flux and Intermediate Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a comprehensive view of the leucine biosynthesis pathway, including the flux and profiling of intermediates like this compound.

By employing techniques like GC-MS and LC-MS, researchers can generate profiles of numerous metabolites simultaneously. nih.govmdpi.com This allows for the identification of changes in the levels of this compound and other pathway intermediates in response to genetic modifications or environmental stimuli. biorxiv.orgnih.gov For example, metabolomic analysis has shown that the removal of the regulatory domain of IPMS in Brassica juncea leads to an accumulation of pathway intermediates, including this compound, while reducing the final leucine product. biorxiv.org

Flux balance analysis (FBA) is a computational method used in conjunction with metabolomics to predict and analyze the flow of metabolites through a metabolic network. nih.gov By integrating experimental data, FBA can identify genetic targets for metabolic engineering to enhance the production of desired compounds. For instance, FBA has been used to suggest that deleting the leuA gene, which encodes IPMS, can increase the flux towards other products by conserving acetyl-CoA. nih.gov

Metabolomic and transcriptomic data can be integrated to gain a more holistic understanding of pathway regulation. Studies in Yarrowia lipolytica have combined these omics approaches to reveal that high lipid accumulation is correlated with the downregulation of the leucine biosynthesis pathway and a decrease in the level of this compound. nih.govasm.org This integrated analysis helps to uncover complex regulatory networks and the role of key intermediates like this compound as signaling molecules. nih.gov

Research Applications and Broader Implications

Investigation of (2S)-2-Isopropylmalate Pathway Enzymes as Targets for Chemical Intervention

The enzymes responsible for the synthesis of this compound are critical for the production of branched-chain amino acids (BCAAs) like leucine (B10760876), which are essential for the survival of many microorganisms and plants. nih.govnih.gov Since animals obtain these amino acids from their diet, inhibiting this pathway offers a selective means of targeting pathogenic microbes and weeds without affecting mammals. ebi.ac.uk

The leucine biosynthetic pathway is essential for the growth and survival of various pathogenic bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govpnas.org The enzyme α-isopropylmalate synthase (IPMS), encoded by the leuA gene, catalyzes the first committed step in leucine biosynthesis and is considered a validated drug target against tuberculosis. nih.govresearchgate.net Its absence in humans makes it an attractive target for developing new antitubercular therapeutics. nih.govresearchgate.net

Research has focused on identifying potent chemical inhibitors against IPMS. In one study, in-silico screening of chemical databases was used to identify putative inhibitors against the IPMS of M. tuberculosis. nih.gov This structure-based drug design approach, validated by molecular mechanics calculations, identified several promising ligand candidates from the NCI, DrugBank, and ChEMBL databases. researchgate.net

Furthermore, studies on Mycobacterium abscessus, another highly drug-resistant bacterium, have revealed mechanisms of resistance related to the IPMS enzyme. A mutation identified in the allosteric regulatory domain of IPMS was found to confer resistance to the non-proteinogenic amino acid norvaline, which has antimicrobial activity. nih.govresearchgate.net This finding demonstrates that M. abscessus can modulate its metabolism by altering the allosteric regulation of IPMS to overcome antimicrobial challenges, highlighting the enzyme's critical role and its potential as a drug target. researchgate.net

Table 1: Investigated Inhibitors and Targets in the this compound Pathway for Antimicrobial Research

| Target Enzyme | Target Organism | Inhibitor/Compound Class | Research Focus |

| α-Isopropylmalate Synthase (IPMS) | Mycobacterium tuberculosis | Various small molecules | In-silico identification of potential chemical inhibitors for anti-tuberculosis drug development. nih.govresearchgate.net |

| α-Isopropylmalate Synthase (IPMS) | Mycobacterium tuberculosis | L-Leucine | Study of slow-onset allosteric feedback inhibition mechanism. researchgate.netnih.gov |

| α-Isopropylmalate Synthase (IPMS) | Mycobacterium abscessus | Norvaline | Investigation of resistance mechanisms involving mutations in the enzyme's allosteric domain. nih.govresearchgate.net |

| Branched-Chain Amino Acid Pathway | Mycobacterium tuberculosis | Sulphometuron methyl (SM) | Testing of commercial herbicides for antituberculosis activity. oup.com |

This table is generated based on available research data and is not exhaustive.

The branched-chain amino acid biosynthetic pathway is a well-established target for commercial herbicides. nih.govagronomyjournals.com Enzymes like acetolactate synthase (ALS), which is involved in the synthesis of all three BCAAs, are the target of widely used herbicides. nih.gov Because the leucine-specific branch of this pathway, beginning with this compound formation, is essential for plant survival but absent in animals, its enzymes are also considered attractive targets for the development of novel herbicides. ebi.ac.ukresearchgate.net

Genome-guided analysis of various weed species has been conducted to identify and analyze conserved features of key gene targets for herbicides. nih.govresearchgate.net These studies focus on genes encoding enzymes like IPMS, isopropylmalate isomerase (IPMI), and 3-isopropylmalate dehydrogenase (IPMDH). nih.gov High sequence conservation at the active sites of these enzymes across different weed species suggests that they are attractive targets for the development of new broad-spectrum inhibitors. researchgate.net While much commercial success has been found targeting ALS, the unique role of IPMS in the leucine-specific branch continues to make it a subject of interest for developing next-generation herbicides with different modes of action. researchgate.netnih.gov

Inhibitor Development for Antimicrobial Research

Metabolic Engineering Applications for Enhanced Amino Acid Production

This compound is a key intermediate in the industrial production of L-leucine and L-valine, which are widely used as additives in food, medicine, and animal feed. cabidigitallibrary.orgresearchgate.net Corynebacterium glutamicum is a key microorganism used for the fermentative production of amino acids. cabidigitallibrary.orgportlandpress.com Metabolic engineering strategies have been extensively applied to this bacterium to enhance the production yields of BCAAs by manipulating the pathway involving this compound. cabidigitallibrary.orgsemanticscholar.org

A primary strategy involves overcoming the natural feedback inhibition of the IPMS enzyme (LeuA) by the end-product, L-leucine. jmb.or.krresearchgate.net Researchers have engineered mutant versions of the IPMS enzyme that are resistant to this feedback inhibition. For example, specific amino acid substitutions in the IPMS of C. glutamicum have been shown to significantly increase enzyme activity, leading to greater synthesis of the precursor this compound and consequently higher yields of L-leucine. jmb.or.kr

Other successful approaches include:

Promoter Engineering: Modifying the promoter regions of key genes like leuA to fine-tune their transcription levels and optimize enzyme activity, avoiding unwanted effects like auxotrophy. asm.org

Pathway Balancing: Deleting genes of competing pathways to channel metabolic precursors, such as pyruvate (B1213749), more efficiently into the BCAA synthesis pathway. nih.govresearchgate.net

These strategies have also been applied to other microorganisms, such as Bacillus licheniformis, to increase the production of bacitracin, an antibiotic peptide rich in BCAAs. Overexpression of a feedback-resistant leuA gene in B. licheniformis led to a notable increase in bacitracin yield. nih.gov

Table 2: Examples of Metabolic Engineering Strategies for Enhanced Amino Acid Production

| Organism | Target Amino Acid | Genetic Modification | Outcome |

| Corynebacterium glutamicum | L-Leucine | Introduction of mutations in leuA (IPMS) | Increased enzyme activity and L-leucine synthesis. jmb.or.kr |

| Corynebacterium glutamicum | L-Valine | Deletion of aceE, alaT, ilvA; Overexpression of ilvBNC, lrp1, brnFE | 437 mM (51 g/L) L-valine production in fed-batch fermentation. nih.gov |

| Corynebacterium glutamicum | L-Valine | Reduced PDHC activity; Overexpression of ilvBNCE | Improved L-valine overproduction. asm.org |

| Bacillus licheniformis | Bacitracin (contains Ile, Leu) | Overexpression of feedback-resistant leuA (leuAfbr) | 9.44% increase in bacitracin yield compared to the parent strain. nih.gov |

This table is generated based on available research data and is not exhaustive.

Fundamental Research into Branched-Chain Amino Acid Homeostasis and Metabolism in Non-Human Systems

The intermediate this compound and its synthesizing enzyme, IPMS, are central to fundamental research on how cells maintain a stable internal balance of branched-chain amino acids (BCAAs). nih.govoup.com The regulation of this pathway is a model for understanding metabolic homeostasis.

A key mechanism is the feedback inhibition of IPMS by the final product, L-leucine. researchgate.net In Mycobacterium tuberculosis, this inhibition is characterized by a slow-onset mechanism, where an initial rapid binding of leucine is followed by a slow conformational change to a more tightly bound enzyme-inhibitor complex. researchgate.netnih.gov This provides a sophisticated level of metabolic control.

Beyond simple feedback inhibition, the pathway intermediate α-isopropylmalate (α-IPM) itself acts as a crucial signaling molecule in some organisms. nih.gov In fungi like Saccharomyces cerevisiae and Aspergillus fumigatus, α-IPM post-translationally activates transcription factors (Leu3p and LeuB, respectively). nih.gov This activation leads to the increased expression of genes involved not only in leucine biosynthesis but also in nitrogen metabolism, demonstrating a cross-regulation between different metabolic pathways. nih.gov Therefore, the cellular level of this compound is not just a passive intermediate but an active regulator that helps the cell adapt to changing nutrient availability.

Studies in plants have further elucidated the role of IPMS in maintaining leucine homeostasis. Research involving the removal of the C-terminal regulatory domain of the IPMS enzyme in plants demonstrated that this modification abolishes the feedback regulation by leucine while keeping the enzyme catalytically active. oup.com This provides direct evidence of the physiological importance of this regulatory domain in controlling the flow of metabolites through the leucine biosynthetic pathway. oup.com These fundamental investigations into the regulatory networks surrounding this compound synthesis are vital for understanding cellular metabolism in bacteria, fungi, and plants. nih.govcocukmetabolizma.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.